(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol
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Overview
Description
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol typically involves the use of starting materials such as piperidine derivatives and ethylene glycol. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the product. Common synthetic routes include:
Hydroxylation of Piperidine Derivatives:
Ethylene Glycol Addition: Ethylene glycol is added to the piperidine derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-3,4,5-trione, while substitution reactions can produce various halogenated or aminated derivatives.
Scientific Research Applications
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. The piperidine ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
- 1-Deoxy-L-idonojirimycin
- Miglitol
Uniqueness
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
631918-86-0 |
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Molecular Formula |
C9H19NO5 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C9H19NO5/c11-3-1-6-8(14)9(15)7(13)5-10(6)2-4-12/h6-9,11-15H,1-5H2/t6-,7-,8+,9+/m0/s1 |
InChI Key |
SDSTWOAKIQDIPW-RBXMUDONSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1CCO)CCO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CCO)CCO)O)O)O |
Origin of Product |
United States |
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